9-[4-(benzyloxy)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-[4-(benzyloxy)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzyloxyphenyl group and a furan ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 9-[4-(benzyloxy)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxyphenyl group: This step may involve a nucleophilic substitution reaction where a benzyloxy group is attached to the phenyl ring.
Incorporation of the furan ring: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, where a furan boronic acid or ester is reacted with a halogenated precursor.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
9-[4-(benzyloxy)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzyloxy group can be reduced to a benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium for coupling reactions), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
9-[4-(benzyloxy)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving triazoloquinazoline derivatives.
Material Science: Its unique chemical properties may make it suitable for use in the development of new materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 9-[4-(benzyloxy)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar compounds to 9-[4-(benzyloxy)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazoline derivatives, such as:
6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Lacks the benzyloxyphenyl group, which may affect its biological activity and chemical properties.
9-(phenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Lacks the benzyloxy group, which may influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C26H22N4O3 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
6-(furan-2-yl)-9-(4-phenylmethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C26H22N4O3/c31-22-14-19(23-7-4-12-32-23)13-21-24(22)25(30-26(29-21)27-16-28-30)18-8-10-20(11-9-18)33-15-17-5-2-1-3-6-17/h1-12,16,19,25H,13-15H2,(H,27,28,29) |
InChI Key |
DOCTXOQVILBHJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC=C(C=C4)OCC5=CC=CC=C5)C6=CC=CO6 |
Origin of Product |
United States |
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